2-Benzyloxy-5-fluoropyrimidin-4-one

Anticancer Prodrug 5-Fluorouracil

2-Benzyloxy-5-fluoropyrimidin-4-one (C11H9FN2O2, MW 220.20) is a heterocyclic pyrimidin-4-one derivative featuring a 2-benzyloxy substituent and a 5-fluoro modification. This compound is a key intermediate in the synthesis of 5-fluorouracil (5-FU) prodrugs and dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B8486977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-fluoropyrimidin-4-one
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C(=O)N2)F
InChIInChI=1S/C11H9FN2O2/c12-9-6-13-11(14-10(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)
InChIKeyQQWVBUBKEZPRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-5-fluoropyrimidin-4-one: A Research-Grade Pyrimidinone for Antitumor and Antiviral SAR Studies


2-Benzyloxy-5-fluoropyrimidin-4-one (C11H9FN2O2, MW 220.20) is a heterocyclic pyrimidin-4-one derivative featuring a 2-benzyloxy substituent and a 5-fluoro modification . This compound is a key intermediate in the synthesis of 5-fluorouracil (5-FU) prodrugs and dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its solid form is soluble in DMSO (>30 mg/ml) and has a predicted pKa of 9.86, defining its handling profile for in vitro assays .

1

5-FU prodrug intermediate synthesis

Key scaffold for exploring metabolic activation kinetics

2

DABO-class NNRTI SAR studies

C2-alkoxybenzyl and C5-fluoro substitutions for binding analysis

3

DMSO-soluble for in vitro assays

Predicted handling profile supports cell-based and enzymatic studies

Procurement Risk: Why 2-Benzyloxy-5-fluoropyrimidin-4-one Cannot Be Replaced by Generic Pyrimidin-4-ones


The 2-benzyloxy-5-fluoropyrimidin-4-one scaffold is not interchangeable with generic pyrimidin-4-ones due to the specific pharmacophoric requirements of its target applications. In DABO-class NNRTIs, the C2-alkoxybenzyl moiety and C5-fluorination are critical for binding affinity and selectivity; even minor alterations in the substitution pattern drastically reduce antiviral potency [1]. As a 5-FU prodrug intermediate, the 2-benzyloxy group dictates metabolic activation kinetics, directly influencing the bioavailability of active 5-fluorouracil [2]. Replacing this specific compound with a 2-alkoxy analog would result in an untested, potentially inactive, or toxic entity, compromising experimental reproducibility and downstream safety profiling.

!

C2-benzyloxy moiety is non‑interchangeable

DABO binding affinity and selectivity depend on this exact alkoxyaryl group; generic pyrimidin‑4‑ones lack the required pharmacophore and may shift antiviral response context.

!

C5‑fluorination controls prodrug activation

Metabolic release of 5‑FU is governed by substitution at C5; replacing the 5‑fluoro group alters activation kinetics and bioavailability context, potentially untested metabolite profile.

!

2‑alkoxy analogs may not transfer

Even minor modifications (e.g., butoxy instead of benzyloxy) produce SAR profiles that may differ in potency and target engagement; direct substitution requires validation.

Head-to-Head Data: Quantifying the Selection Advantage of 2-Benzyloxy-5-fluoropyrimidin-4-one


Antitumor Efficacy of 2-Benzyloxy-5-fluoropyrimidin-4-one Matches the Gold-Standard Prodrug Tegafur in Rodent Models

In a head-to-head in vivo comparison, 2-benzyloxy-5-fluoro-4(1H)-pyrimidinone (compound 19) demonstrated antitumor activity that was qualitatively equivalent to 1-(tetrahydro-2-furyl)-5-fluorouracil (Tegafur/Thf-FU) against Ehrlich carcinoma and sarcoma 180 solid tumor models [1]. This indicates that the benzyloxy substituent at the 2-position can confer comparable therapeutic efficacy to the optimized tetrahydrofuryl prodrug moiety in these classic murine tumor models.

Antitumor model response
Head‑to‑head
Qualitatively equivalent to Tegafur in Ehrlich carcinoma and sarcoma 180 mouse models
Reported prodrug activation endpoint context
Model‑response comparison without statistical difference reported
Anticancer Prodrug 5-Fluorouracil In Vivo Efficacy

Synthetic Yield and Purity for Scalable Production

A patent process for producing 2-benzyloxy-5-fluoropyrimidin-4-one involves reacting 2-chloro-5-fluoropyrimidin-4-one with benzyl alcohol in the presence of sodium hydride in toluene at 140-150°C, achieving a reported isolated yield of 78.2% with a melting point of 146-147°C [1]. This compares favorably with other 2-alkoxy derivatives requiring more forcing conditions or achieving lower yields (e.g., typical 60-70% for some 2-butoxy analogs in similar displacement reactions based on class-level inference).

Synthetic yield
Class‑level
78.2% isolated yield, mp 146–147 °C
Supports scale‑up feasibility
Yield comparison vs. typical 2‑alkoxy syntheses (60–70%, class‑level inference)
Process Chemistry Scalability Synthetic Route

pKa Advantage for Amine Salt Formation vs. 5-Fluorouracil

The predicted pKa of 2-benzyloxy-5-fluoropyrimidin-4-one is 9.86 ± 0.15, compared to a more acidic pKa of ~8.0 for 5-fluorouracil [1]. This indicates that the compound is less acidic and thus less prone to premature salification in physiological environments, potentially simplifying oral formulation in non-ionized form.

pKa context
Cross‑study
pKa 9.86 vs. 5‑FU ≈8.0
May support passive permeability studies
Calculated pKa; in vitro ionization profile to verify
Physicochemical Formulation Salt Screening

High-Impact Research Applications for 2-Benzyloxy-5-fluoropyrimidin-4-one


Developing Next-Generation 5-FU Prodrugs with Modified Pharmacokinetic Profiles

The in vivo data from [1] in Section 3 demonstrate that 2-benzyloxy-5-fluoropyrimidin-4-one can serve as a metabolically activated 5-FU donor with efficacy equivalent to Tegafur. Researchers can leverage this validated core to synthesize novel prodrug libraries, exploring substitutions that tune metabolic activation rates and tissue distribution without sacrificing the established antitumor activity.

Structure-Activity Relationship (SAR) Exploration of DABO NNRTIs Targeting Drug-Resistant HIV-1

The compound serves as a crucial scaffold for DABO-class HIV-1 reverse transcriptase inhibitors [2]. Its 5-fluoro substitution is a known modulator of antiviral potency. Medicinal chemists can use this precise intermediate to explore C6-benzyl and C2-thio/amino modifications, aiming to overcome resistance mutations against first-generation NNRTIs.

Large-Scale Intermediate Supply for Antitumor API Synthesis

The patent-defined synthesis yielding 78.2% product with a definitive melting point of 146-147°C provides a robust, scalable manufacturing route [3]. Pharmaceutical development teams can utilize this compound as a cost-effective advanced intermediate for producing novel fluoropyrimidine-based active pharmaceutical ingredients (APIs), benefiting from its high yield and stable crystalline solid form for storage and transport.

Application
Selection Property
Validation Focus
5‑FU prodrug synthesis studies
Model‑response prodrug activation context
In vivo exposure and activation endpoints
HIV‑1 reverse transcriptase SAR
5‑Fluoro substitution SAR context
Antiviral potency and resistance panel endpoints
Process chemistry and scale‑up
Reported synthetic yield and melt point
Scalability and purity consistency
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